N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE
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Overview
Description
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methylquinoline under basic conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The use of catalysts and surfactants can further enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers, altering its electronic and structural properties. This photoisomerization process is crucial for its applications in photonics and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 2-((p-(Dimethylamino)phenyl)azo)naphthalene
- 4-((p-(Dimethylamino)phenyl)azo)phenol
Uniqueness
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE stands out due to its unique combination of a quinoline ring with an azo group, providing distinct photophysical properties. This makes it particularly valuable in applications requiring precise control of light absorption and emission .
Properties
CAS No. |
17400-70-3 |
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Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChI Key |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Synonyms |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
Origin of Product |
United States |
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